
Ebastine
Vue d'ensemble
Description
L’ébastine est un antihistaminique de deuxième génération principalement utilisé pour traiter la rhinite allergique et l’urticaire idiopathique chronique . Elle est connue pour son faible potentiel à provoquer de la somnolence car elle ne traverse pas de manière significative la barrière hémato-encéphalique . L’ébastine a été brevetée en 1983 par Almirall S.A. et a été mise en vente en 1990 .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : L’ébastine est synthétisée à partir de la benzophénone comme matière de départ. Le procédé implique une condensation avec la 4-hydroxypipéridine pour obtenir la 4-diphénylméthoxypipéridine, qui est ensuite condensée avec la 4-chloro-1-(4-tert-butylphényl)-1-butanone pour donner l’ébastine . Cette méthode est économique, facile à mettre en œuvre et adaptée à la production industrielle .
Méthodes de production industrielle : Dans les milieux industriels, l’ébastine est souvent préparée sous forme de préparations liquides orales. Le procédé consiste à mélanger des solubilisants, des solvants latents et des modificateurs de pH, puis à ajouter de l’ébastine, des édulcorants, des aromates et des conservateurs. Le mélange est agité jusqu’à ce que tous les matériaux soient dissous et le pH est ajusté à 4-5 .
Analyse Des Réactions Chimiques
L’ébastine subit diverses réactions chimiques, notamment :
Substitution : La synthèse de l’ébastine implique des réactions de substitution, en particulier la condensation de la benzophénone avec la 4-hydroxypipéridine.
Réactifs et conditions courants :
Oxydation : Enzyme cytochrome P450 3A4.
Substitution : Benzophénone, 4-hydroxypipéridine et 4-chloro-1-(4-tert-butylphényl)-1-butanone.
Principaux produits :
Carébastine : Le métabolite actif formé par oxydation.
4. Applications de la recherche scientifique
L’ébastine a un large éventail d’applications de recherche scientifique :
Applications De Recherche Scientifique
Allergic Conditions
Ebastine is primarily utilized for managing allergic rhinitis and urticaria. Clinical studies have shown that doses of 10 mg to 20 mg once daily significantly reduce symptoms in patients with SAR and chronic urticaria. For instance, a randomized controlled trial involving 749 patients indicated that this compound 20 mg provided superior symptom relief compared to loratadine and placebo over four weeks .
Table 1: Efficacy of this compound in Allergic Conditions
Condition | Dosage (mg) | Duration (weeks) | Efficacy Outcome |
---|---|---|---|
Seasonal Allergic Rhinitis | 10-20 | 2-4 | Significant symptom reduction |
Chronic Idiopathic Urticaria | 10 | 12 | Improvement in symptoms |
Immunological Effects
Recent studies suggest that this compound may enhance immune responses in patients with allergies. It has been shown to increase interferon-gamma production by peripheral blood mononuclear cells when stimulated by allergens, which correlates with improved allergy symptoms . This immunomodulatory effect highlights its potential role beyond mere symptom relief.
Oncology
Recent research has identified this compound as a potential anticancer agent. A study demonstrated that this compound inhibits the growth of cancer cells by targeting the oncoprotein EZH2, which plays a critical role in tumor progression and metastasis. At concentrations below 10 μmol/L, this compound was found to downregulate EZH2 protein levels and impair cancer cell invasiveness .
Table 2: Anticancer Activity of this compound
Cancer Type | Mechanism of Action | Concentration (μmol/L) | Outcome |
---|---|---|---|
Triple-Negative Breast Cancer | EZH2 inhibition | <10 | Reduced tumor growth |
Castration-Resistant Prostate Cancer | EZH2 inhibition | <10 | Enhanced progression-free survival |
Pharmacological Profile
This compound is characterized by its long duration of action and favorable safety profile. Unlike first-generation antihistamines, it exhibits minimal sedation due to its limited penetration across the blood-brain barrier. The active metabolite, carthis compound, contributes to its antihistaminic effects, enhancing its therapeutic efficacy .
Case Studies and Research Findings
Several clinical trials have reinforced this compound's effectiveness:
- A double-blind study involving 652 patients with SAR showed significant reductions in total rhinitis symptom scores when treated with this compound compared to placebo .
- In patients with chronic urticaria, long-term treatment with this compound resulted in sustained symptom control without significant adverse effects .
Mécanisme D'action
L’ébastine est un antihistaminique non sédatif à action prolongée qui se lie sélectivement aux récepteurs H1 de l’histamine, inhibant les effets de l’histamine . Elle est métabolisée en sa forme active, la carébastine, qui exerce des effets antihistaminiques et antiallergiques en bloquant les récepteurs H1 . Cela empêche la bronchoconstriction induite par l’histamine et d’autres réactions allergiques .
Comparaison Avec Des Composés Similaires
L’ébastine est souvent comparée à d’autres antihistaminiques de deuxième génération, comme la terfénadine. Bien que les deux composés soient des antagonistes non sédatifs des récepteurs H1 de l’histamine, l’ébastine présente un profil de sécurité cardiaque plus favorable et ne provoque pas de prolongation significative de l’intervalle QT . D’autres composés similaires comprennent :
Terfénadine : Structure similaire mais effets cardiaques plus prononcés.
Les propriétés uniques de l’ébastine, telles que son faible potentiel à provoquer de la somnolence et son profil de sécurité cardiaque favorable, en font un antihistaminique précieux pour le traitement des affections allergiques .
Activité Biologique
Ebastine is a second-generation antihistamine primarily used to treat allergic conditions such as allergic rhinitis and chronic idiopathic urticaria. Beyond its antihistaminic properties, recent studies have revealed its potential in cancer treatment, particularly through mechanisms involving autophagy and antiangiogenic activity. This article explores the biological activity of this compound, including its pharmacological effects, clinical efficacy, and emerging research findings.
Pharmacological Profile
This compound is characterized by its selective antagonism of the histamine H1 receptor, which mediates its antihistaminic effects without significant sedative properties. It undergoes metabolism to form carthis compound, an active metabolite that exhibits enhanced potency. Key pharmacological features include:
- Rapid Absorption : this compound has a fast onset of action due to its quick absorption in the gastrointestinal tract.
- Long Duration : It has a prolonged effect due to slow elimination, making it suitable for once-daily dosing.
- Minimal Central Nervous System Penetration : This results in fewer sedative side effects compared to first-generation antihistamines .
Allergic Conditions
This compound has been extensively studied for its efficacy in treating allergic rhinitis and urticaria. A summary of clinical findings includes:
- Dosage and Effectiveness : Clinical trials indicate that this compound 10 mg and 20 mg significantly improve symptoms of allergic rhinitis compared to placebo. In one study, this compound 20 mg was found to be superior to loratadine 10 mg in reducing total symptom scores .
- Safety Profile : The incidence of adverse effects associated with this compound is comparable to that of other second-generation antihistamines, with no significant cardiovascular risks reported .
Antitumor Activity
Recent research has identified this compound as a potential anticancer agent, particularly in osteosarcoma. Key findings include:
- Inhibition of EZH2 : this compound has been shown to inhibit the expression of EZH2, a protein implicated in cancer progression. This inhibition leads to reduced cell migration and invasion in various cancer cell lines at concentrations below 10 μmol/L .
- Autophagy Induction : In osteosarcoma cells, this compound promotes autophagy via activation of the AMPK/ULK1 signaling pathway. This mechanism enhances apoptosis and reduces tumor viability .
Antiangiogenic Properties
This compound exhibits notable antiangiogenic effects. Studies demonstrate:
- In Vitro and In Vivo Activity : this compound significantly reduces angiogenesis in both human endothelial cells and chick embryo chorioallantoic membrane assays. These effects are mediated through H1-receptor-dependent pathways .
Summary of Research Findings
Propriétés
IUPAC Name |
4-(4-benzhydryloxypiperidin-1-yl)-1-(4-tert-butylphenyl)butan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39NO2/c1-32(2,3)28-18-16-25(17-19-28)30(34)15-10-22-33-23-20-29(21-24-33)35-31(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-9,11-14,16-19,29,31H,10,15,20-24H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJALKDDGIKVBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046472 | |
Record name | Ebastine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90729-43-4 | |
Record name | Ebastine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90729-43-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ebastine [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090729434 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ebastine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11742 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ebastine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ebastine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EBASTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQD7Q784P1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Ebastine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0060159 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.